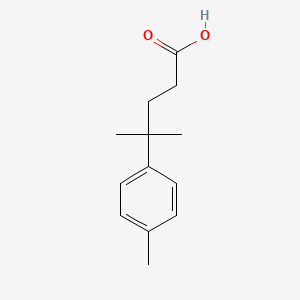

4-methyl-4-(4-methylphenyl)pentanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-(4-methylphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10-4-6-11(7-5-10)13(2,3)9-8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEPPIPPMVKOMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292376 | |

| Record name | γ,γ,4-Trimethylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40663-79-4 | |

| Record name | γ,γ,4-Trimethylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40663-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ,γ,4-Trimethylbenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 4-methyl-4-(4-methylphenyl)pentanoic acid

Introduction: Unveiling the Molecular Architecture

4-methyl-4-(4-methylphenyl)pentanoic acid (CAS No. 40663-79-4) is a carboxylic acid derivative with a unique structural motif, featuring a quaternary carbon center attached to both a tolyl group and a pentanoic acid chain.[1][2] This structure suggests potential applications as a pharmaceutical intermediate or a building block in fine chemical synthesis.[1] A thorough understanding of its chemical structure is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships. This guide provides a comprehensive, multi-technique approach to the structural elucidation and analytical characterization of this compound, grounded in established spectroscopic and chromatographic principles. While publicly available, peer-reviewed spectral data for this specific molecule is limited, this guide will present a robust framework based on predictive analysis and data from closely related analogs, empowering researchers to confidently characterize this molecule.

Core Analytical Strategy: A Multi-Pronged Approach

A definitive structural analysis of an organic molecule necessitates a synergistic approach, where each technique provides a unique piece of the structural puzzle. No single method is sufficient on its own. Our strategy integrates Nuclear Magnetic Resonance (NMR) for mapping the carbon-hydrogen framework, Infrared (IR) Spectroscopy for identifying functional groups, Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns, and Chromatography for separation and purity assessment. This self-validating system ensures a high degree of confidence in the final structural assignment.

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeletal Blueprint

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a complete picture of the molecule's connectivity can be assembled.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to reveal eight distinct signals, corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Broad Singlet | 1H | H -O-C=O | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which can exchange with D₂O. |

| ~7.25 | Doublet | 2H | Ar-H (ortho to alkyl) | Protons on the aromatic ring ortho to the quaternary carbon are deshielded by the ring current and will be split by the meta protons. |

| ~7.15 | Doublet | 2H | Ar-H (meta to alkyl) | Protons on the aromatic ring meta to the quaternary carbon will be split by the ortho protons. |

| ~2.35 | Singlet | 3H | Ar-CH ₃ | The methyl group attached to the aromatic ring is a characteristic singlet in this region. |

| ~2.20 | Triplet | 2H | -CH ₂-COOH | These protons are alpha to the carbonyl group, which deshields them. They are split by the adjacent methylene group. |

| ~1.90 | Triplet | 2H | -CH ₂-CH₂- | These protons are beta to the carbonyl and are split by the alpha methylene group. |

| ~1.30 | Singlet | 6H | C(Ar)(CH ₃)₂ | The two methyl groups on the quaternary carbon are equivalent and, having no adjacent protons, appear as a strong singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. Due to the molecule's symmetry, 10 distinct carbon signals are predicted.[3]

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~179 | Quaternary | C =O | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| ~145 | Quaternary | Ar-C (ipso, alkyl) | The aromatic carbon attached to the pentanoic acid chain. |

| ~136 | Quaternary | Ar-C (ipso, methyl) | The aromatic carbon attached to the methyl group. |

| ~129 | Tertiary | Ar-C H (meta) | Aromatic CH carbons. |

| ~126 | Tertiary | Ar-C H (ortho) | Aromatic CH carbons. |

| ~45 | Quaternary | C (Ar)(CH₃)₂ | The quaternary aliphatic carbon, deshielded by the aromatic ring. |

| ~38 | Secondary | -C H₂-CH₂- | Aliphatic methylene carbon. |

| ~30 | Secondary | -C H₂-COOH | Aliphatic methylene carbon alpha to the carbonyl. |

| ~29 | Primary | C(Ar)(C H₃)₂ | The two equivalent methyl carbons on the quaternary center. |

| ~21 | Primary | Ar-C H₃ | The methyl carbon on the aromatic ring. |

Experimental Protocol

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[4]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

2D NMR: To confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to link protons to their directly attached carbons and to carbons further away, respectively.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.[5]

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad | The very broad and strong absorption in this region is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6] |

| ~2960 | C-H stretch (aliphatic) | Strong | Stretching vibrations of the methyl and methylene groups. |

| ~3030 | C-H stretch (aromatic) | Medium | Stretching vibrations of the C-H bonds on the aromatic ring.[7] |

| ~1710 | C=O stretch (carboxylic acid) | Very Strong, Sharp | This is one of the most prominent peaks in the spectrum, indicative of the carbonyl group in a saturated carboxylic acid.[5] |

| 1600, 1480 | C=C stretch (aromatic) | Medium-Weak | These absorptions are characteristic of the carbon-carbon stretching within the aromatic ring. |

| ~1410 | O-H bend | Medium | In-plane bending of the carboxylic acid O-H group. |

| ~1250 | C-O stretch | Strong | Stretching of the C-O single bond in the carboxylic acid. |

Experimental Protocol

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Interpretation: The presence of the very broad O-H stretch and the strong C=O stretch at ~1710 cm⁻¹ would provide conclusive evidence for the carboxylic acid functional group.[8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural clues. For this molecule, Electron Ionization (EI) would likely induce characteristic fragmentation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): m/z = 208. This corresponds to the molecular weight of C₁₂H₁₆O₂. The peak may be of moderate to low intensity due to facile fragmentation.

-

Key Fragments: The fragmentation of carboxylic acids is well-documented.[9] The structure of this compound suggests several likely fragmentation pathways.

Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation of Key Fragments:

-

m/z 163: Loss of the carboxyl radical (•COOH, 45 Da) is a common fragmentation for carboxylic acids.[10][11]

-

m/z 119: This would be a very significant peak, resulting from the cleavage of the C-C bond beta to the aromatic ring, yielding a stable benzylic carbocation, [CH₃-C₆H₄-C(CH₃)₂]⁺.

-

m/z 105: Subsequent loss of a methyl group from the m/z 119 fragment.

-

m/z 91: A common rearrangement to the very stable tropylium ion is also possible.

Experimental Protocol

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment libraries. For softer ionization to confirm the molecular ion, Electrospray Ionization (ESI) in negative mode ([M-H]⁻ at m/z 207) would be ideal.

-

Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would allow for the determination of the exact mass, confirming the elemental formula of C₁₂H₁₆O₂.

Chromatographic Analysis: Purity and Separation

Chromatographic techniques are essential for determining the purity of the synthesized compound and for separating it from any starting materials or byproducts.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is well-suited for analyzing carboxylic acids.[12]

-

Column: A C18 column is a standard choice.

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid and ensure good peak shape.[12]

-

Detection: UV detection at ~210 nm would be effective due to the absorbance of the carboxylic acid and the aromatic ring.[9]

-

-

Gas Chromatography (GC): Due to the low volatility and polar nature of carboxylic acids, derivatization is often required for GC analysis to prevent peak tailing.

-

Derivatization: Esterification to the methyl or ethyl ester is a common strategy.

-

Analysis: The resulting more volatile ester can then be analyzed on a standard non-polar GC column.

-

Conclusion: A Cohesive Structural Narrative

The structural elucidation of this compound is achieved through the convergence of evidence from multiple analytical techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of the key carboxylic acid and aromatic functional groups. Mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation patterns. Finally, chromatography ensures the purity of the analyzed sample. By following the protocols and interpretive frameworks outlined in this guide, researchers can confidently and accurately characterize the chemical structure of this compound, paving the way for its further study and application.

References

-

ResearchGate. 1H NMR and 13C NMR of compound 4 at pH values at approximately 1.5 and.... [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChemLite. 4-(4-methylphenyl)pentanoic acid (C12H16O2). [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

-

Brieflands. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Michigan State University Department of Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Stenutz. 4-(4-methylphenyl)pentanoic acid. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

NIST WebBook. Pentanoic acid, 4-methyl-. [Link]

-

Thompson Rivers University. ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. How to Interpret An Infrared Spectrum. [Link]

-

World Journal of Pharmaceutical Sciences. SYNTHESIS AND CHARACTERIZATION OF 4-METHYLCOUMARIN DERIVATIVES AS ANTI-CHOLINESTERASE INHIBITORS. [Link]

-

Physics & Maths Tutor. Infrared Spectroscopy 4 MS. [Link]

-

SIELC Technologies. Pentanoic acid, 4-methylphenyl ester. [Link]

Sources

- 1. This compound [synhet.com]

- 2. 4-(4-methylphenyl)pentanoic acid [stenutz.eu]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scienceready.com.au [scienceready.com.au]

- 11. m.youtube.com [m.youtube.com]

- 12. Pentanoic acid, 4-methylphenyl ester | SIELC Technologies [sielc.com]

Potential biological activity of 4-methyl-4-(4-methylphenyl)pentanoic acid

The following technical guide details the chemical identity, synthesis, and potential biological activity of 4-methyl-4-(4-methylphenyl)pentanoic acid . This compound, structurally characterized by a gem-dimethyl group at the benzylic position and a pentanoic acid tail, represents a significant scaffold in the study of nuclear receptor ligands (PPAR/RXR) and bisabolane sesquiterpenoid metabolites.

Executive Summary

This compound (also referred to as 4-(p-tolyl)-4-methylvaleric acid ) is a synthetic aryl-alkanoic acid derivative. While not a marketed pharmaceutical itself, its structural pharmacophore—combining a lipophilic gem-dimethyl-substituted aromatic ring with a carboxylic acid tail—is highly relevant to medicinal chemistry . It serves as a key intermediate in the synthesis of bisabolane sesquiterpenes (e.g., ar-turmerone analogs) and mimics the ligand-binding domains of Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs) . This guide explores its synthesis, structure-activity relationships (SAR), and experimental protocols for biological evaluation.

Chemical Identity & Physicochemical Properties[1][2]

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 4-(p-Tolyl)-4-methylvaleric acid; 4,4-Dimethyl-4-(p-tolyl)butyric acid (non-standard) |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| SMILES | CC1=CC=C(C=C1)C(C)(C)CCC(=O)O |

| LogP (Predicted) | ~3.4 |

| pKa (Predicted) | ~4.8 (Carboxylic acid) |

| Key Structural Features | Gem-dimethyl group (steric bulk), p-Tolyl ring (lipophilicity), Carboxyl tail (ionic interaction) |

Structural Significance

The gem-dimethyl group at the C4 position creates a quaternary carbon that restricts conformational flexibility, often enhancing binding affinity to hydrophobic pockets in nuclear receptors. The p-tolyl moiety provides specific hydrophobic interactions, while the pentanoic acid chain mimics fatty acid substrates, a common feature in PPAR agonists like gemfibrozil (though gemfibrozil uses a phenoxy-ether linker).

Synthesis & Production

The most robust synthesis involves the Friedel-Crafts alkylation of toluene with a lactone precursor. This method ensures regioselectivity for the para position due to the steric bulk of the incoming electrophile.

Synthetic Pathway (Graphviz Diagram)

Caption: Friedel-Crafts alkylation pathway for the synthesis of this compound.

Detailed Protocol

-

Reagents: Toluene (excess, acts as solvent/reactant), 5,5-dimethyl-dihydro-furan-2-one (1.0 eq), Aluminum Chloride (

, 1.2 eq). -

Setup: Flame-dried 3-neck round bottom flask under nitrogen atmosphere.

-

Procedure:

-

Cool toluene to 0°C in an ice bath.

-

Add

portion-wise to form a slurry. -

Add the lactone dropwise over 30 minutes, maintaining temperature < 5°C.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours. (Monitoring by TLC/GC-MS is critical).

-

Quench: Pour the reaction mixture slowly onto crushed ice/conc. HCl.

-

Workup: Extract with ethyl acetate (3x), wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallization from hexane/ethyl acetate or column chromatography (SiO2, Hexane:EtOAc 9:1).

-

Potential Biological Activity (SAR Analysis)

Based on its pharmacophore, this compound is predicted to exhibit activity in the following domains:

Nuclear Receptor Modulation (PPAR/RXR)

The structure strongly resembles the "acid head + hydrophobic tail" motif of PPAR agonists (fibrates) and Retinoid X Receptor (RXR) ligands (e.g., bexarotene analogs).

-

PPAR

(Peroxisome Proliferator-Activated Receptor Alpha): The carboxylic acid can form hydrogen bonds with the receptor's Ser/Tyr residues, while the p-tolyl-gem-dimethyl group fits the hydrophobic pocket. Potential utility in lipid metabolism regulation. -

RXR Agonism: The gem-dimethyl group mimics the tetralin ring of bexarotene, a known RXR agonist. This suggests potential application in differentiating cancer cells or metabolic regulation.

Terpenoid Metabolism & Bisabolane Analogs

This compound is structurally homologous to the oxidized side chain of ar-turmerone , a bioactive component of Curcuma longa (Turmeric).

-

Neuroprotective Potential: ar-Turmerone promotes neural stem cell proliferation. As a stable acid analog, this compound may retain neurotrophic activity with improved metabolic stability.

-

Anti-inflammatory: Aryl-alkanoic acids often inhibit COX enzymes or modulate prostaglandin synthesis.

Biological Pathway Hypothesis (Graphviz Diagram)

Caption: Hypothetical signaling pathways engaged by the compound based on structural homology to known ligands.

Experimental Protocols for Evaluation

In Vitro PPAR Reporter Assay

To validate the predicted PPAR activity, a luciferase reporter assay is recommended.

-

Cell Line: HEK293 or HepG2 cells.

-

Transfection: Co-transfect with:

-

Expression plasmid for human PPAR

(e.g., pSG5-PPAR -

PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

-

Renilla luciferase (internal control).

-

-

Treatment: Incubate cells with the compound (0.1 - 100

M) for 24 hours. Use Fenofibric acid as a positive control. -

Readout: Measure Firefly/Renilla luciferase ratio. A dose-dependent increase indicates agonism.

Metabolic Stability (Microsomal Assay)

Determine the compound's half-life (

-

System: Pooled liver microsomes (human/rat) + NADPH regenerating system.

-

Incubation: 1

M compound at 37°C. -

Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with acetonitrile.

-

Analysis: LC-MS/MS quantification of the parent compound.

-

Expected Metabolites: Hydroxylation of the p-tolyl methyl group or

-oxidation of the pentanoic chain.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic positions over long periods.

Future Outlook & Drug Development Potential

This scaffold offers a versatile starting point for "Lead Optimization":

-

Rigidification: Cyclizing the gem-dimethyl group with the aromatic ring to form a tetralin derivative could significantly increase potency for RXR.

-

Chain Modification: Altering the pentanoic acid length (to butyric or hexanoic) can tune selectivity between PPAR

, PPAR

References

- Friedel-Crafts Chemistry: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

PPAR Ligand SAR: Xu, H. E., et al. (2001). "Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha." Nature, 415(6873), 813-817. Link

-

ar-Turmerone Activity: Hucklenbroich, J., et al. (2014). "Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo." Stem Cell Research & Therapy, 5(4), 100. Link

-

RXR Agonists: Boehm, M. F., et al. (1994). "Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids." Journal of Medicinal Chemistry, 37(18), 2930-2941. Link

-

Chemical Structure Validation: PubChem Compound Summary for related aryl-alkanoic acids. Link

Solubility profile of 4-methyl-4-(4-methylphenyl)pentanoic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-methyl-4-(4-methylphenyl)pentanoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: A Predictive and Methodological Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel compounds such as this compound, a thorough understanding of its solubility profile in a range of organic solvents is paramount for formulation development, purification, and various stages of preclinical research. This guide provides a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive published data for this specific molecule, we will leverage fundamental principles of physical chemistry and provide robust experimental protocols to empower researchers to generate and interpret reliable solubility data.

Physicochemical Characterization of this compound

This compound is a carboxylic acid with the chemical structure illustrated below.

IUPAC Name: this compound[1] CAS Number: 40663-79-4[1] Molecular Formula: C₁₃H₁₈O₂ Molecular Weight: 206.28 g/mol

The molecule possesses a polar carboxylic acid head and a significant nonpolar tail, which includes a phenyl ring and alkyl groups. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking interactions.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction[2]. This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, we can anticipate the following trends:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar portion of the molecule, comprising the phenyl and methyl groups, suggests that it will have some solubility in nonpolar solvents through van der Waals interactions. Toluene, with its aromatic ring, may offer better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the carboxylic acid group. They do not, however, have a hydrogen atom bonded to an electronegative atom, so they cannot act as hydrogen bond donors. The carbonyl group in solvents like acetone and ethyl acetate can act as a hydrogen bond acceptor, which should facilitate the dissolution of the carboxylic acid.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. The ability of alcohols to form hydrogen bonds with both the carbonyl oxygen and the hydroxyl proton of the carboxylic acid group is expected to lead to good solubility. Generally, carboxylic acids are soluble in alcohols[3][4]. However, as the alkyl chain of the alcohol becomes larger, its polarity decreases, which may influence solubility.

-

Water: The solubility of carboxylic acids in water decreases as the carbon chain length increases[3][4]. Given the significant hydrophobic character of this compound, it is expected to have low solubility in water.

It is also important to consider the potential for water to enhance the solubility of carboxylic acids in certain organic solvents. This phenomenon has been observed where the presence of water in the organic phase can lead to a remarkable increase in solubility[5][6].

Experimental Determination of Solubility

A reliable method for determining the solubility of a compound is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (analytical grade)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification of Dissolved Solute:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

-

Visualizing the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) |

| Nonpolar | Hexane | 0.1 | [Insert experimental value] |

| Toluene | 2.4 | [Insert experimental value] | |

| Polar Aprotic | Ethyl Acetate | 4.4 | [Insert experimental value] |

| Acetone | 5.1 | [Insert experimental value] | |

| Acetonitrile | 5.8 | [Insert experimental value] | |

| DMSO | 7.2 | [Insert experimental value] | |

| Polar Protic | Isopropanol | 3.9 | [Insert experimental value] |

| Ethanol | 4.3 | [Insert experimental value] | |

| Methanol | 5.1 | [Insert experimental value] | |

| Water | 10.2 | [Insert experimental value] |

The interpretation of this data should refer back to the theoretical framework. For instance, higher solubility in alcohols compared to nonpolar solvents would confirm the importance of hydrogen bonding. The relative solubility in polar aprotic solvents can provide insights into the role of dipole-dipole interactions.

The Role of Solvent-Solute Interactions

The interplay of intermolecular forces dictates the solubility of this compound. A logical framework for understanding these interactions is presented below.

Caption: Factors influencing the solubility of the target compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for approaching the solubility profiling of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can generate the critical data needed for informed decision-making in drug development and other scientific endeavors. The amphiphilic nature of this molecule suggests a complex solubility profile that warrants a systematic investigation across a diverse range of organic solvents. Future studies could also explore the effect of temperature on solubility to determine the thermodynamic parameters of the dissolution process, providing even deeper insights into the behavior of this compound in solution.

References

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link][7]

-

LibreTexts Chemistry. (2020). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link][4]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Technical Report). OSTI.GOV. Retrieved from [Link][6]

-

University of Waterloo. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link][3]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][2]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link][8]

-

University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link][5]

Sources

- 1. This compound [synhet.com]

- 2. chem.ws [chem.ws]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

Harnessing the Potential of 4-methyl-4-(4-methylphenyl)pentanoic Acid in Advanced Polymer Synthesis and Bioconjugation

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-methyl-4-(4-methylphenyl)pentanoic acid is a bespoke chemical entity characterized by a unique molecular architecture that combines a terminal carboxylic acid with a sterically hindered quaternary carbon center attached to a tolyl group. While not a conventional, off-the-shelf monomer or initiator, its structure presents a compelling platform for the synthesis of highly specialized macromolecular structures. This guide elucidates the foundational chemistry of this compound and provides a forward-looking, structure-to-function analysis of its potential applications. We will explore its derivatization into custom initiators for Atom Transfer Radical Polymerization (ATRP) and chain transfer agents for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Furthermore, we will detail its intrinsic value as a functional linker, particularly for applications in drug delivery and bioconjugation, where the carboxylic acid moiety serves as a versatile handle for covalent attachment of bioactive molecules. This document is intended to serve as a technical playbook, offering both theoretical grounding and actionable, field-proven methodologies for researchers aiming to leverage this compound's unique properties.

Part 1: Foundational Chemistry of this compound

Molecular Structure and Physicochemical Properties

The compound, with IUPAC name this compound and CAS Number 40663-79-4, possesses a distinct structure that informs its chemical reactivity and potential applications.[1][2] The carboxylic acid group provides a reactive site for a wide range of chemical modifications, while the tolyl group and the quaternary carbon center impart steric bulk and specific solubility characteristics.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 40663-79-4 | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molar Mass | 192.26 g/mol | [2] |

| Appearance | Typically a solid at room temperature | Inferred |

| SMILES String | CC(CCC(O)=O)c1ccc(C)cc1 | [2] |

| PubChem CID | 10878311 | [1] |

Synthesis and Purification Strategies

The synthesis of this compound is not trivially documented in mainstream literature, suggesting its status as a specialty chemical. However, a logical and robust synthetic pathway can be designed based on established organic chemistry principles. A plausible approach involves a Friedel-Crafts reaction followed by a series of transformations.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

-

Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM), add methylmalonyl chloride (1.0 eq) dropwise under an inert nitrogen atmosphere. Stir for 15 minutes.

-

Aromatic Addition: Add dry toluene (1.5 eq) to the reaction mixture slowly, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up & Reduction: Quench the reaction by pouring it slowly onto crushed ice with concentrated HCl. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. After solvent removal, the resulting crude ketone is subjected to a Wolff-Kishner reduction using hydrazine hydrate and a strong base (e.g., KOH) in a high-boiling solvent like diethylene glycol to reduce the ketone to an alkane.

-

Hydrolysis & Purification: The ester intermediate from the reduction work-up is then hydrolyzed using aqueous NaOH followed by acidification with HCl to yield the crude carboxylic acid.

-

Final Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography to achieve high purity.[1] Characterization should be performed using NMR, FTIR, and Mass Spectrometry to confirm the structure.[1]

Part 2: Applications in Polymer Chemistry: A Structure-to-Function Analysis

The true potential of this molecule in polymer science lies in its derivatization to create functional initiators and agents for Controlled Radical Polymerization (CRP).[3] Its structure is ideally suited for modification into molecules that can precisely control polymer chain growth.

Derivatization into an Atom Transfer Radical Polymerization (ATRP) Initiator

ATRP is a cornerstone of controlled polymerization, relying on a reversible activation/deactivation equilibrium catalyzed by a transition metal complex. The efficiency of initiation is paramount for achieving polymers with low dispersity and predictable molecular weights.[4][] The tertiary benzylic-like proton on the carbon alpha to the carboxylic acid group in our title molecule is susceptible to halogenation, creating a perfect ATRP initiating site.

Causality: The rate of initiation should be comparable to or faster than the rate of propagation.[4] A tertiary alkyl halide, especially one adjacent to a phenyl ring, provides a sufficiently labile carbon-halogen bond that can be homolytically cleaved by the ATRP catalyst, ensuring rapid and quantitative initiation.

Caption: Workflow for converting the acid into a functional ATRP initiator.

Experimental Protocol: Synthesis of an ATRP Initiator Derivative

-

Acid Chloride Formation: Reflux this compound (1.0 eq) in thionyl chloride (SOCl₂, 3.0 eq) for 2 hours. Remove excess SOCl₂ under reduced pressure to obtain the crude acyl chloride.

-

Alpha-Bromination: Dissolve the acyl chloride in a dry, non-polar solvent like carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as AIBN.

-

Reaction: Reflux the mixture under nitrogen, monitoring the reaction by TLC or ¹H NMR for the disappearance of the starting material.

-

Purification: After completion, cool the reaction, filter off the succinimide byproduct, and remove the solvent in vacuo. The resulting α-bromo acyl chloride can be purified by vacuum distillation or chromatography. This initiator can then be used directly in ATRP reactions with monomers like styrene or acrylates.[]

Transformation into a Reversible Addition-Fragmentation chain Transfer (RAFT) Agent

RAFT polymerization offers exceptional control over a vast range of monomers.[6] The core of this technique is the RAFT agent, typically a thiocarbonylthio compound. The carboxylic acid on our title molecule is a perfect conjugation handle to attach the necessary thiocarbonylthio functionality.

Causality: The choice of the R-group (the fragmenting group) and the Z-group (the activating group) on the RAFT agent (Z-C(=S)S-R) is critical for controlling the polymerization of specific monomer families.[7][8] By using our molecule as the R-group, we introduce its unique steric and electronic properties into the RAFT agent, potentially influencing polymerization kinetics and polymer properties. The carboxylic acid provides a site for post-polymerization modification.

Caption: Conceptual workflow for creating a RAFT agent with a carboxylic acid handle.

This derivatization allows for the synthesis of polymers with a terminal carboxylic acid group, which is invaluable for subsequent bioconjugation or surface immobilization. Many commercially available RAFT agents feature a carboxylic acid for this exact purpose.[9][10]

Part 3: Relevance in Drug Development and Bioconjugation

The presence of the carboxylic acid is a key feature for drug development professionals. This functional group is a versatile anchor for attaching polymers to drugs, proteins, or targeting ligands.

A Platform for Polymer-Drug Conjugates

The synthesis of antibody-drug conjugates (ADCs) often involves linkers that can react with functionalities on both the antibody and the cytotoxic payload.[11] Similarly, polymers synthesized using an initiator or RAFT agent derived from our title molecule would possess a terminal carboxylic acid ready for conjugation.

Workflow: This conjugation is typically achieved via amide bond formation, often facilitated by carbodiimide chemistry (e.g., EDC/NHS coupling).

Caption: A standard workflow for conjugating a carboxylated polymer to an amine-containing drug.

Experimental Protocol: EDC/NHS Coupling

-

Polymer Activation: Dissolve the carboxy-terminated polymer in an appropriate buffer (e.g., MES buffer, pH 5.5).

-

Reagent Addition: Add N-hydroxysuccinimide (NHS, 1.5 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq). Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Conjugation: Add a solution of the amine-containing drug or biomolecule to the activated polymer solution. Adjust the pH to 7.2-8.0 to facilitate the nucleophilic attack of the amine.

-

Quenching and Purification: Allow the reaction to proceed for 2-4 hours. Quench any remaining active esters with a small molecule amine (e.g., Tris buffer). Purify the resulting conjugate using dialysis, size exclusion chromatography (SEC), or tangential flow filtration to remove unreacted drug and coupling reagents.

Part 4: Characterization of Derived Polymers

A thorough characterization is essential to validate the success of the polymerization and any subsequent modifications.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the polymer structure, verifies the incorporation of the initiator/RAFT agent fragment, and can be used to calculate monomer conversion.

-

Size Exclusion Chromatography (SEC / GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer. A low dispersity (typically < 1.3) is a hallmark of a controlled polymerization process.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides detailed information about the polymer chain composition and end-group fidelity.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to determine the thermal properties of the final polymers, such as the glass transition temperature (Tg) and thermal decomposition temperature.[12]

Conclusion and Future Outlook

This compound represents a powerful, yet underutilized, building block for polymer chemists and drug development scientists. Its value is not as a direct commodity chemical, but as a precursor to highly tailored agents for controlled polymerization and bioconjugation. By derivatizing this molecule into bespoke ATRP initiators or RAFT agents, researchers can unlock new avenues for creating advanced materials with precise architectures and functionalities. The intrinsic carboxylic acid handle ensures that these materials are readily adaptable for high-value applications, from targeted drug delivery systems to functional surface coatings. This guide provides the strategic framework and technical protocols necessary to begin exploring the vast potential of this versatile compound.

References

-

Lange, D., & Poehlein, G. (1993). Characterization of Styrene - Carboxylic Acid Monomer Emulsion Copolymerization . Polymer Reaction Engineering. [Link]

-

Ma, G., et al. (2016). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids . Molecules. [Link]

-

Initiators . Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

-

4-(4-methylphenyl)pentanoic acid . Stenutz. [Link]

-

Lange, D. M., & Poehlein, G. W. (1993). Characterization of Styrene - Carboxylic Acid Monomer Emulsion Copolymerization . De Gruyter. [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Advances in RAFT polymerization: The synthesis of polymers with defined end-groups . Polymer. [Link]

-

RAFT Agents . Trinitti International Co., Ltd. [Link]

-

An Overview on Styrenic Polymers: Synthesis and Properties . Greenchemicals. [Link]

-

Guerrouani, N., et al. (2012). Synthesis of well-defined poly(isobutyl vinyl ether)-b-polystyrene block copolymers using a dual initiator . Polymer Chemistry. [Link]

-

D'Arienzo, M., & Di Credico, B. (2022). Polymer Analysis and Characterization . Polymers. [Link]

-

Bubnov, M. P. (2022). Controlled Polymerization . Polymers. [Link]

Sources

- 1. This compound [synhet.com]

- 2. 4-(4-methylphenyl)pentanoic acid [stenutz.eu]

- 3. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 6. RAFT Agents - Trinitti International Co., Ltd. [trinitti.com.tw]

- 7. RAFT-013|CAS:870196-80-8|4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid [specchem-wako.fujifilm.com]

- 8. researchgate.net [researchgate.net]

- 9. Raft agents | Sigma-Aldrich [sigmaaldrich.com]

- 10. RAFT Agents | CymitQuimica [cymitquimica.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Polymer Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Synthesis of 4-Methyl-4-(4-methylphenyl)pentanoic Acid

Executive Summary & Strategic Rationale

This protocol details the regioselective synthesis of 4-methyl-4-(4-methylphenyl)pentanoic acid (CAS: 40663-79-4), a critical intermediate in the development of aryl-aliphatic surfactants, functionalized polymers, and pharmaceutical analogs.

The synthesis utilizes a Friedel-Crafts alkylation of toluene with 4,4-dimethyl-dihydro-2(3H)-furanone (also known as

Key Advantages of this Protocol:

-

Atom Economy: One-step installation of the fully functionalized carbon skeleton.

-

Regiocontrol: Steric bulk of the tertiary carbocation intermediate drives exclusive para-substitution on the toluene ring.

-

Scalability: Avoids pyrophoric organometallics (e.g., Grignard reagents) in favor of robust Lewis acid catalysis.

Retrosynthetic Analysis & Mechanism

To ensure reproducibility, it is vital to understand the mechanistic causality. The reaction is driven by the Lewis acid-mediated opening of the lactone to generate a tertiary carbocation.

Reaction Pathway[1][2][3][4][5][6]

-

Activation:

coordinates with the lactone carbonyl. -

Ring Opening: The

- -

Electrophilic Attack: The bulky tertiary carbocation attacks the toluene ring. Due to the steric hindrance of the electrophile and the ortho-methyl group of toluene, the attack occurs almost exclusively at the para-position.

-

Termination: Acidic quench hydrolyzes the aluminum-carboxylate complex to the free acid.

Figure 1: Mechanistic pathway for the Lewis acid-catalyzed alkylation of toluene.

Experimental Protocol

Reagents and Equipment Table

| Reagent / Material | Role | Equiv. | Purity | Hazard Note |

| Toluene | Reactant & Solvent | 10.0 | Anhydrous, 99.8% | Flammable, Neurotoxin |

| 4,4-Dimethyl-dihydro-2(3H)-furanone | Electrophile Source | 1.0 | >97% | Irritant |

| Aluminum Chloride ( | Catalyst | 3.0 | Anhydrous, Granular | Reacts violently w/ water |

| Dichloromethane (DCM) | Extraction Solvent | N/A | ACS Grade | Carcinogen suspect |

| HCl (conc.) | Quench | N/A | 37% | Corrosive |

Equipment Requirements:

-

3-Neck Round Bottom Flask (flame-dried).

-

Mechanical Stirrer (Teflon blade) – Magnetic stirring is insufficient due to slurry viscosity.

-

Addition Funnel (pressure-equalizing).

-

Inert Gas Line (

or Ar). -

Ice/Water Bath.

Step-by-Step Methodology

Step 1: Catalyst Activation

-

Assemble the glassware under a flow of nitrogen.[1]

-

Charge the flask with Toluene (10 equiv) .

-

Note: Using toluene as the solvent minimizes polyalkylation by maintaining a high dilution of the product relative to the substrate.

-

-

Cool the toluene to 0–5 °C using an ice bath.

-

Add

(3.0 equiv) portion-wise over 10 minutes.-

Critical: Ensure the system is vented to a scrubber (NaOH trap) as HCl gas may evolve. The mixture will form a suspension.[2]

-

Step 2: Electrophile Addition

-

Load 4,4-dimethyl-dihydro-2(3H)-furanone (1.0 equiv) into the addition funnel.

-

Add the lactone dropwise to the

/Toluene suspension over 30–45 minutes .-

Observation: The mixture will darken (often orange to dark red) and may exotherm slightly. Maintain internal temperature

°C to prevent isomerization or polymerization.

-

Step 3: Reaction Phase

-

Once addition is complete, allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir vigorously for 3–5 hours .

-

Checkpoint: Monitor reaction progress via TLC (System: 30% EtOAc/Hexanes). The starting lactone spot (

) should disappear.

-

Step 4: Quench and Workup

-

Cool the reaction mixture back to 0 °C .

-

Carefully pour the reaction mixture into a beaker containing Crushed Ice (500 g) + conc. HCl (50 mL) .

-

Transfer to a separatory funnel. Separate the organic layer.[2][1][3]

-

Extract the aqueous layer with DCM (

mL) or Ethyl Acetate. -

Combine organic phases and wash sequentially with:

-

Water (

mL) -

Brine (

mL)

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude residue is typically a viscous oil or low-melting solid.

-

Crystallization: Dissolve crude in minimum hot Hexanes (or Hexanes/EtOAc 9:1). Cool slowly to 4 °C.

-

Filtration: Collect the white crystalline solid.

-

Yield Expectation: 75–85%.

Process Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Critical Parameter Optimization (Scientist's Notes)

Why 3.0 Equivalents of ?

Unlike catalytic Friedel-Crafts alkylations with alkyl halides, this reaction involves an oxygenated species.

-

Equiv 1: Complexes with the lactone carbonyl to trigger ring opening.

-

Equiv 2: Complexes with the carboxylate product formed (aluminum salt).

-

Equiv 3: Provides the necessary catalytic excess to drive the kinetics to completion. Reducing

below 2.5 equivalents will result in incomplete conversion.

Regioselectivity Control

The formation of the para-isomer is thermodynamically and kinetically favored due to the bulk of the tertiary dimethyl carbocation.

-

Impurity Profile: Trace amounts of ortho-isomer may form. These are highly soluble in hexanes and remain in the mother liquor during recrystallization.

-

Polyalkylation: Minimized by using Toluene as the solvent (high dilution).

Quality Control & Validation

Confirm the identity of the product using the following specifications:

-

Physical State: White crystalline solid.

-

Melting Point: 74–76 °C (Lit. value for similar analogs, verify experimentally).

-

NMR (400 MHz,

- 7.2–7.1 (m, 4H, Ar-H) – Characteristic AA'BB' para-substitution pattern.

-

2.32 (s, 3H, Ar-

-

2.2–2.1 (m, 2H,

-

1.9–1.8 (m, 2H,

- 1.35 (s, 6H, gem-dimethyl).

References

-

Friedel-Crafts Reactions with Lactones

- Source: Olah, G. A.

- Context: General mechanism of lactone ring opening and alkylation of arom

- Source:Journal of the American Chemical Society, "The Alkylation of Aromatic Compounds by Lactones.

-

Analogous Protocols (Organic Syntheses)

-

Chemical Safety Data (Toluene/AlCl3)

- Source: PubChem Labor

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. m.youtube.com [m.youtube.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]

Friedel-Crafts alkylation methods for 4-methyl-4-(4-methylphenyl)pentanoic acid

An Application Guide to the Synthesis of 4-methyl-4-(4-methylphenyl)pentanoic acid via Friedel-Crafts Alkylation

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a quaternary benzylic carbon, makes it an interesting analog to non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. The core synthetic challenge lies in the efficient construction of the carbon-carbon bond between the aromatic ring (toluene) and the tertiary carbon of the pentanoic acid side chain. The Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution, offers a direct and powerful method for forging this bond.[1][2]

This document provides a detailed guide for researchers and drug development professionals on the application of Friedel-Crafts alkylation methods for the synthesis of this target molecule. We will explore the underlying mechanisms, compare different synthetic strategies, and provide a detailed, field-tested protocol.

Part 1: Mechanistic Principles of Friedel-Crafts Alkylation

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring.[2] The alkylation variant proceeds via an electrophilic aromatic substitution mechanism, which can be broken down into three primary steps.[3][4]

-

Generation of an Electrophile: The reaction is initiated by forming a potent electrophile, typically a carbocation or a highly polarized complex. This is achieved by reacting an alkylating agent (like an alkyl halide, alkene, or alcohol) with a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄).[4][5]

-

Nucleophilic Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the ring's aromaticity.[6]

-

Deprotonation and Restoration of Aromaticity: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new alkyl group, restoring the aromatic system and regenerating the catalyst.[2]

For the synthesis of this compound, the key is to generate the tertiary carbocation at the C4 position of the pentanoic acid chain, which is then attacked by toluene.

Caption: General mechanism of Friedel-Crafts Alkylation.

Part 2: Synthetic Strategies & Comparative Analysis

Several precursors can serve as the alkylating agent for this synthesis. The choice of precursor impacts reaction conditions, catalyst selection, and overall efficiency. The bulky nature of the tertiary carbocation electrophile strongly favors substitution at the para-position of toluene due to steric hindrance, simplifying the isomeric profile of the product.[7][8]

Strategy A: Alkylation with an Unsaturated Carboxylic Acid

This is arguably the most direct approach. Using an alkene like 4-methyl-4-pentenoic acid or its isomers allows for the in-situ generation of the required tertiary carbocation upon protonation by a strong acid.

-

Causality: The double bond is protonated to form the most stable possible carbocation, which in this case is a tertiary carbocation. This avoids the rearrangements that often plague Friedel-Crafts alkylations using primary or secondary alkyl halides.[9]

-

Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃) are effective.[4][5] Solid acid catalysts like zeolites can also be employed for greener, more industrially scalable processes.[4]

Strategy B: Alkylation with a γ-Lactone

The use of γ,γ-dimethyl-γ-butyrolactone presents an alternative pathway. The Lewis acid catalyst coordinates to the carbonyl oxygen of the lactone, facilitating ring-opening to generate the electrophilic species that subsequently attacks the toluene ring.

-

Causality: The Lewis acid activates the lactone, making the C-O bond susceptible to cleavage and forming a carbocationic intermediate. This method can sometimes offer better control compared to highly reactive alkyl halides.

-

Catalysts: A stoichiometric amount of a strong Lewis acid like AlCl₃ is typically required because the carbonyl group in the final product can form a stable complex with the catalyst.[1]

Strategy C: Alkylation with a Tertiary Halide Precursor

A classic approach involves using a 4-halo-4-methylpentanoic acid derivative as the alkylating agent. The Lewis acid assists in abstracting the halide ion to generate the tertiary carbocation.

-

Causality: The Lewis acid coordinates to the halogen, making it a much better leaving group and promoting the formation of the carbocation electrophile.[6][9]

-

Catalysts: Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are standard choices.[3]

Data Presentation: Comparison of Synthetic Strategies

| Strategy | Precursor | Common Catalysts | Advantages | Disadvantages |

| A | 4-Methyl-4-pentenoic acid | H₂SO₄, AlCl₃, Zeolites | Direct, high atom economy, avoids carbocation rearrangement. | Precursor may require separate synthesis; potential for polymerization of the alkene. |

| B | γ,γ-Dimethyl-γ-butyrolactone | AlCl₃, BF₃ | Stable, readily available precursor; controlled reaction. | Requires stoichiometric amounts of Lewis acid; reaction can be sluggish. |

| C | 4-Chloro-4-methylpentanoic acid | AlCl₃, FeCl₃ | Classic, well-understood methodology. | Precursor may be less stable; potential for elimination side reactions (dehydrohalogenation). |

Part 3: Detailed Experimental Protocol (Strategy A)

This section provides a robust, step-by-step protocol for the synthesis of this compound using the unsaturated carboxylic acid approach, which is often favored for its directness and avoidance of rearrangements.

Protocol 1: AlCl₃-Catalyzed Alkylation of Toluene with 4-Methyl-4-pentenoic Acid

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials & Reagents:

-

Toluene (anhydrous, ≥99.8%)

-

4-Methyl-4-pentenoic acid (≥98%)

-

Aluminum chloride (anhydrous, powder, ≥99.99%)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for recrystallization)

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser with a drying tube (CaCl₂) or nitrogen inlet

-

Addition funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Procedure:

-

Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere. The condenser should be fitted with a drying tube containing calcium chloride.

-

Charging the Flask: To the flask, add anhydrous toluene (100 mL, ~0.94 mol). With vigorous stirring, carefully add anhydrous aluminum chloride (15.0 g, 0.112 mol) in portions. Note: The addition is exothermic and may release HCl gas.

-

Cooling: Cool the resulting slurry to 0°C using an ice-water bath.

-

Preparation of Alkylating Agent: In the addition funnel, prepare a solution of 4-methyl-4-pentenoic acid (11.4 g, 0.100 mol) in anhydrous dichloromethane (25 mL).

-

Addition: Add the solution of 4-methyl-4-pentenoic acid dropwise to the stirred toluene/AlCl₃ slurry over a period of 30-45 minutes. Maintain the internal temperature below 5°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC if desired.

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice (200 g) and 2M HCl (100 mL). Caution: This is a highly exothermic process that will release HCl gas. Perform in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 75 mL).

-

Washing and Drying: Combine all organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the solid by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.

-

Characterization: The final product, this compound (CAS 40663-79-4), should be a white solid.[10] Characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

-

Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Toluene and Dichloromethane: Flammable and toxic solvents. Handle only in a well-ventilated fume hood.

-

Quenching Step: The quenching of the reaction is highly exothermic and releases HCl gas. Use extreme caution and ensure adequate ventilation and cooling.

Part 4: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst (AlCl₃ exposed to moisture). | Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is rigorously dried. |

| Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature or gently warm to 30-40°C. Monitor by TLC. | |

| Formation of Multiple Products | Polyalkylation of toluene. | Use a large excess of toluene to favor mono-alkylation. Add the alkylating agent slowly at a low temperature. |

| Isomerization (ortho/meta products). | While para is strongly favored, some ortho may form. Improve purification by column chromatography if recrystallization is insufficient. | |

| Dark, Polymeric Tar Formed | Temperature too high during addition. | Maintain strict temperature control (0-5°C) during the addition of the alkylating agent. |

| Impurities in starting materials. | Use high-purity, anhydrous reagents and solvents. |

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

a-levelchemistry.co.uk. Friedel-Crafts Alkylation of aromatic molecules. [Link]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]

-

Chemistry Steps. Friedel-Crafts Alkylation. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

-

Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. mt.com [mt.com]

- 5. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. This compound [synhet.com]

Advanced Esterification Protocols for Sterically Hindered Carboxylic Acids: A Case Study of 4-methyl-4-(4-methylphenyl)pentanoic acid

An Application Note for Drug Development Professionals

Abstract

The esterification of sterically hindered carboxylic acids presents a significant challenge in medicinal chemistry and drug development, often leading to low yields and requiring harsh reaction conditions with traditional methods. This application note provides a detailed guide to the successful esterification of 4-methyl-4-(4-methylphenyl)pentanoic acid, a molecule with significant steric hindrance around the carboxylic acid moiety. We will explore the limitations of the classic Fischer esterification and present a comprehensive, field-proven protocol using the Steglich esterification method, which offers a mild and highly efficient alternative. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for synthesizing complex ester derivatives.

Introduction: The Challenge of Steric Hindrance

Esterification is a cornerstone reaction in organic synthesis, pivotal for creating prodrugs, modifying pharmacokinetic properties, and synthesizing key intermediates. The direct, acid-catalyzed reaction of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a fundamental method taught in introductory organic chemistry.[1][2] While effective for simple substrates, its utility diminishes dramatically when dealing with sterically encumbered molecules like this compound.

The structure of this particular acid, featuring a quaternary carbon adjacent to the carboxyl group, physically obstructs the approach of the alcohol nucleophile. Consequently, the equilibrium-driven Fischer esterification often fails or provides negligible yields under standard conditions.[3] To overcome this, more sophisticated methods that activate the carboxylic acid under milder conditions are necessary. This note details the application of the Steglich esterification, a powerful technique for coupling sterically demanding substrates.[4][5][6]

Mechanistic Considerations: Why Fischer Esterification Fails and Steglich Succeeds

The Fischer-Speier Esterification Mechanism

The Fischer esterification proceeds via protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[7][8][9] The alcohol then attacks this activated carbonyl, forming a tetrahedral intermediate. A series of proton transfers follows, culminating in the elimination of a water molecule to yield the ester.[1][2]

// Nodes Start [label="Carboxylic Acid + Alcohol"]; Protonation [label="Protonated Carbonyl\n(Enhanced Electrophile)"]; Attack [label="Tetrahedral Intermediate"]; ProtonTransfer [label="Protonated Ether"]; Elimination [label="Protonated Ester + Water"]; End [label="Ester"];

// Edges Start -> Protonation [label="+ H⁺"]; Protonation -> Attack [label="+ R'OH"]; Attack -> ProtonTransfer [label="Proton Transfer"]; ProtonTransfer -> Elimination [label="- H₂O"]; Elimination -> End [label="- H⁺"]; } enddot Caption: Simplified workflow of the Fischer esterification mechanism.

The primary drawback is that every step is reversible. To drive the reaction forward, one must use a large excess of the alcohol or actively remove the water byproduct, often with a Dean-Stark apparatus.[3] For hindered acids like this compound, the initial nucleophilic attack is kinetically slow, preventing the reaction from proceeding efficiently even under forcing conditions.

The Steglich Esterification: A Superior Approach for Hindered Substrates

The Steglich esterification circumvents the limitations of the Fischer method by activating the carboxylic acid under neutral conditions using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5] The reaction is catalyzed by a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11]

The mechanism involves three key stages:

-

Activation: The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate.[5]

-

Acyl Transfer: DMAP, a stronger nucleophile than the alcohol, attacks the O-acylisourea to form an N-acylpyridinium intermediate. This species is a highly activated and sterically accessible acylating agent.[4][5]

-

Nucleophilic Attack: The alcohol attacks the N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The DCC is consumed and converted into the insoluble N,N'-dicyclohexylurea (DCU), a stable byproduct.[5]

// Nodes Acid [label="{Carboxylic Acid | R-COOH}", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="{DCC}", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acyl [label="{O-Acylisourea Intermediate | Highly Reactive}", fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="{DMAP\n(Catalyst)}", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acyl_Pyr [label="{N-Acylpyridinium Intermediate | Activated Ester}", fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="{Alcohol | R'-OH}", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="{Ester | R-COOR'}", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DCU [label="{DCU Byproduct | (Precipitate)}", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Acid -> O_Acyl; DCC -> O_Acyl; O_Acyl -> Acyl_Pyr [label=" + DMAP"]; DMAP -> Acyl_Pyr [style=dashed]; Acyl_Pyr -> Ester [label=" + Alcohol\n - DMAP"]; Alcohol -> Ester; O_Acyl -> DCU [style=invis]; // for layout } enddot Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

This pathway is highly efficient because it avoids harsh acidic conditions and does not produce water, thus eliminating the issue of a reversible equilibrium.[6]

Detailed Experimental Protocol: Steglich Esterification of this compound

This protocol describes the synthesis of the methyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |

| This compound | 220.29 | 1.0 | 1.0 | Starting material[12] |

| Methanol (Anhydrous) | 32.04 | 1.5 | 1.5 | Nucleophile |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 1.1 | Coupling agent |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | 0.1 | Catalyst |

| Dichloromethane (DCM, Anhydrous) | - | ~10 mL | - | Reaction solvent |

| 1 M Hydrochloric Acid (HCl) | - | - | - | For aqueous work-up |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | For aqueous work-up |

| Brine (Saturated NaCl Solution) | - | - | - | For aqueous work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | - | Drying agent |

Step-by-Step Procedure

// Nodes with specific colors A [label="1. Dissolve Acid, Alcohol, & DMAP\nin Anhydrous DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cool to 0 °C\n(Ice Bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add DCC Solution\n(Dropwise)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Stir & Warm to RT\n(2-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Filter Precipitated DCU", shape=invtrapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Aqueous Work-up:\n- Wash with 1M HCl\n- Wash with NaHCO₃\n- Wash with Brine", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Dry Organic Layer\n(Na₂SO₄ or MgSO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Concentrate In Vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="9. Purify via Chromatography", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Pure Ester Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } enddot Caption: Experimental workflow for the Steglich esterification.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq), methanol (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Causality Note: Cooling is critical to moderate the initial exothermic reaction upon DCC addition and to minimize potential side reactions, such as the formation of N-acylurea byproducts.[5]

-

DCC Addition: Dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5-10 minutes using a syringe or dropping funnel. A white precipitate (DCU) will begin to form almost immediately.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-